molecular formula C7H6N4O2 B371968 1-Methyl-2,4(1H,3H)-pteridinedione CAS No. 50256-18-3

1-Methyl-2,4(1H,3H)-pteridinedione

Cat. No.: B371968
CAS No.: 50256-18-3
M. Wt: 178.15g/mol
InChI Key: UYKSIAWLPKJVJX-UHFFFAOYSA-N
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Description

1-Methyl-2,4(1H,3H)-pteridinedione is a synthetic derivative of the pteridinedione core structure, which is a heterocyclic compound of significant interest in medicinal and bioorganic chemistry . As a substituted pteridine, it serves as a key scaffold and building block for researching nucleotide analog interactions and enzymatic processes . This compound is closely related to lumazine (pteridine-2,4-dione) derivatives, which are precursors in the biosynthesis of folate cofactors, making it valuable for studies in metabolic pathway analysis . Researchers utilize this methylated pteridinedione in the synthesis of more complex heterocyclic systems and to investigate its potential biological activities, including antimicrobial and antioxidant properties, as suggested by studies on metabolites from endophytic fungi . The molecular structure, characterized by the methyl group at the N1 position, influences its electronic distribution and properties, which can be critical for structure-activity relationship (SAR) studies . This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-11-5-4(8-2-3-9-5)6(12)10-7(11)13/h2-3H,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKSIAWLPKJVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CN=C2C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Properties of 1 Methyl 2,4 1h,3h Pteridinedione

The synthesis of pteridinedione derivatives can be achieved through various chemical routes. One common method involves the condensation of a substituted pyrimidine (B1678525) with a suitable reactant to form the fused pyrazine (B50134) ring.

A reported synthesis of 3-(aryl)substituted 2,4(1H,3H)-pteridinediones involves the reaction of methyl 3-amino-2-pyrazinecarboxylate with isocyanates. clockss.org While this specific example leads to N3-substituted products, similar principles of cyclization are employed for N1-substituted analogs. For instance, the alkylation of a pteridinedione precursor with a methylating agent like methyl iodide in the presence of a base is a common strategy to introduce a methyl group at a specific nitrogen atom. seikei.ac.jp

The chemical properties of 1-Methyl-2,4(1H,3H)-pteridinedione are dictated by its heterocyclic nature and the presence of the carbonyl and methyl groups. The pteridine (B1203161) ring system is electron-deficient, which influences its reactivity towards nucleophiles. herts.ac.uk

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 50256-18-3 echemi.com
Molecular Formula C₇H₆N₄O₂ echemi.com
Molecular Weight 178.15 g/mol echemi.com
IUPAC Name 1-methylpteridine-2,4-dione uq.edu.au
Canonical SMILES CN1C2=C(N=C(N=C2)C(=O)N1)C=O
InChI Key UYKSIAWLPKJVJX-UHFFFAOYSA-N echemi.com

Spectroscopic Data

Strategies for the Pteridinedione Core Synthesis

The fundamental approach to constructing the 2,4(1H,3H)-pteridinedione scaffold, also known as lumazine (B192210), involves the fusion of a pyrimidine (B1678525) ring with a pyrazine ring. This can be achieved by starting with either a pre-formed pyrimidine or a pyrazine derivative and subsequently constructing the second ring.

Cyclization Approaches from Pyrimidine Precursors

A prevalent method for pteridinedione synthesis involves the cyclization of appropriately substituted pyrimidine precursors, particularly 5,6-diaminopyrimidines. These precursors can react with a variety of 1,2-dicarbonyl compounds to form the pyrazine ring fused to the pyrimidine core.

One common starting material is 6-amino-1,3-dimethyluracil (B104193) and its derivatives. For instance, the reaction of 1-alkyl-5,6-diaminopyrimidine-2,4(1H,3H)-diones with a glyoxal–sodium bisulfite addition product in water at elevated temperatures (above 70°C) yields 1-alkylpteridine-2,4(1H,3H)-diones. thieme-connect.de Similarly, the condensation of 5,6-diamino-1-methylpyrimidine-2,4(1H,3H)-dione with hexane-3,4-dione in a mixture of DMF and water at 100°C leads to the formation of the corresponding 6,7-diethyl-1-methylpteridine-2,4(1H,3H)-dione. thieme-connect.de

The synthesis of tetrahydropteridinedione derivatives can also be achieved from uracil-based precursors. For example, 5-amino-6-(N-2,3-epoxypropyl-N-tosyl)amino-1,3-dimethyluracil can undergo a series of transformations, including treatment with a Lewis acid, to ultimately yield 6-substituted tetrahydropteridine-2,4-diones. clockss.org

A general and widely used method, known as the Gabriel-Isay procedure, involves the reaction of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound to construct the pteridine (B1203161) ring system. wur.nl This approach is particularly useful for synthesizing 6- or 7-aryl-substituted 4(3H)-pteridinones. wur.nl

Pyrimidine PrecursorReagentProductReference
1-Alkyl-5,6-diaminopyrimidine-2,4(1H,3H)-dioneGlyoxal-sodium bisulfite1-Alkylpteridine-2,4(1H,3H)-dione thieme-connect.de
5,6-Diamino-1-methylpyrimidine-2,4(1H,3H)-dioneHexane-3,4-dione6,7-Diethyl-1-methylpteridine-2,4(1H,3H)-dione thieme-connect.de
5-Amino-6-(N-2,3-epoxypropyl-N-tosyl)amino-1,3-dimethyluracilLewis Acid6-Substituted tetrahydropteridine-2,4-dione clockss.org
4,5-Diaminopyrimidine1,2-Dicarbonyl compoundPteridine derivative wur.nl

Cyclization Approaches from Pyrazine Precursors

An alternative strategy for constructing the pteridinedione core begins with a pyrazine precursor, onto which the pyrimidine ring is formed. A key starting material for this approach is methyl 3-amino-2-pyrazinecarboxylate.

For the synthesis of 3-(p-chlorocarbonyl)phenyl-1-methyl-2,4(1H,3H)-pteridinedione, the process starts with commercially available methyl 3-amino-2-pyrazinecarboxylate. seikei.ac.jp This precursor undergoes a multi-step synthesis to yield the final product. seikei.ac.jp Another approach involves the cyclization of 6-bromo-3-methylaminopyrazinecarbonitrile with methyl isocyanate in anhydrous tetrahydrofuran (B95107) (THF) at elevated temperatures (60–70°C) to form the pteridinedione core.

The reaction of methyl 3-amino-2-pyrazinecarboxylate with isocyanates provides a convenient route to 3-(aryl)substituted 2,4(1H,3H)-pteridinediones. For example, refluxing a mixture of methyl 3-amino-2-pyrazinecarboxylate and phenyl isocyanate for two hours results in the formation of 3-phenyl-2,4(1H,3H)-pteridinedione in high yield.

Pyrazine PrecursorReagentProductReference
Methyl 3-amino-2-pyrazinecarboxylateMulti-step synthesis3-(p-Chlorocarbonyl)phenyl-1-methyl-2,4(1H,3H)-pteridinedione seikei.ac.jp
6-Bromo-3-methylaminopyrazinecarbonitrileMethyl isocyanatePteridinedione core
Methyl 3-amino-2-pyrazinecarboxylatePhenyl isocyanate3-Phenyl-2,4(1H,3H)-pteridinedione

Condensation Reactions in Pteridinedione Formation

Condensation reactions are central to the formation of the pteridinedione ring system. As mentioned previously, the cyclocondensation of substituted pyrimidine precursors, such as 5,6-diaminouracils, with 1,2-dicarbonyl compounds is a fundamental and versatile method. thieme-connect.de For instance, the reaction between pyrimidine-4,5-diamine and biacetyl (a 1,2-diketone) in refluxing methanol (B129727) yields 6,7-dimethylpteridine. thieme-connect.de

The synthesis of 6,7-dimethylpteridine-2,4(1H,3H)-dione can be achieved through the condensation of appropriate precursors. Similarly, the reaction of 1-alkyl-5,6-diaminopyrimidine-2,4(1H,3H)-diones with hexane-3,4-dione exemplifies a condensation reaction leading to 6,7-diethyl-substituted pteridinediones. thieme-connect.de

Regioselective Synthetic Routes to Pteridinedione Scaffolds

Regioselectivity is a critical aspect in the synthesis of substituted pteridinediones, particularly when unsymmetrical precursors are used, as this determines the final substitution pattern on the heterocyclic core.

In the synthesis of pteridine derivatives, regioselective methods have been developed to control the position of substituents. For example, the substitution of 1,3-dimethyl-2,4(1H,3H)-pteridinedione 6-triflate with copper acetylide occurs regioselectively at the 7-position to yield the corresponding 7-alkynylpteridine 6-triflate. researchgate.net This intermediate can then undergo further nucleophilic substitution at the triflate position. researchgate.net

The synthesis starting from pyrimidine precursors also allows for regiocontrol. For instance, the synthesis of substituted pteridine diones and triones can begin with a commercially available substituted pyrimidine, where subsequent reactions dictate the final substitution pattern. acs.orgnih.gov The alkylation of a pyrimidine precursor followed by cyclization is a common strategy to achieve regioselectivity. acs.orgnih.gov

Targeted Synthesis of Substituted this compound Derivatives

The synthesis of specific derivatives of this compound often involves the introduction of substituents onto a pre-formed pteridinedione core or the use of substituted precursors in the initial cyclization reactions.

Alkylation Strategies at Ring Nitrogen Atoms

Alkylation at the nitrogen atoms of the pteridinedione ring is a common method for introducing substituents, including the methyl group at the N1 position. The parent compound, 2,4(1H,3H)-pteridinedione (lumazine), can be directly methylated at the N1 and N3 positions using methyl iodide (MeI) in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF). This reaction typically proceeds at temperatures ranging from 0°C to room temperature over 12-16 hours.

Alkylation can also be performed on pteridinedione precursors. For example, a 3-(p-ethoxycarbonyl)phenyl-2,4(1H,3H)-pteridinedione can be reacted with methyl iodide in the presence of NaH in dry DMF at 80°C to yield the corresponding 1-methyl derivative in high yield. seikei.ac.jp Similarly, alkylation with other alkyl halides, such as benzyl (B1604629) bromide and propyl iodide, can be carried out under similar conditions to produce N-substituted pteridinediones. seikei.ac.jp

In some synthetic routes, alkylation is performed on the pyrimidine precursor before the cyclization to form the pteridine ring. For instance, a substituted 6-chlorouracil (B25721) derivative can be alkylated with isobutyl iodide, followed by a series of reactions including nitration, reduction, and cyclization to form a substituted pteridine-2,4,6-trione. acs.orgnih.gov

SubstrateAlkylating AgentBase/SolventProductYieldReference
2,4(1H,3H)-Pteridinedione (Lumazine)Methyl iodide (MeI)NaH/DMF1,3-Dimethyl-2,4(1H,3H)-pteridinedione70-75%
3-(p-Ethoxycarbonyl)phenyl-2,4(1H,3H)-pteridinedioneMethyl iodide (MeI)NaH/DMF3-(p-Ethoxycarbonyl)phenyl-1-methyl-2,4(1H,3H)-pteridinedione96% seikei.ac.jp
3-(p-Ethoxycarbonyl)phenyl-2,4(1H,3H)-pteridinedioneBenzyl bromideNaH/DMF3-(p-Ethoxycarbonyl)phenyl-1-benzyl-2,4(1H,3H)-pteridinedione64% seikei.ac.jp
3-(p-Ethoxycarbonyl)phenyl-2,4(1H,3H)-pteridinedionePropyl iodideNaH/DMF3-(p-Ethoxycarbonyl)phenyl-1-propyl-2,4(1H,3H)-pteridinedione74% seikei.ac.jp
Substituted 6-chlorouracilIsobutyl iodideK₂CO₃/DMSON-alkylated pyrimidine precursor87% acs.orgnih.gov

Oxidation-Based Derivatization Strategies

Oxidation reactions provide another avenue for derivatizing the pteridinedione ring. Enzymatic oxidation, in particular, offers high selectivity. Bovine milk xanthine (B1682287) oxidase is known to oxidize various pteridine derivatives. nih.gov The site of oxidation is highly dependent on the substitution pattern of the lumazine substrate. nih.govcdnsciencepub.com

For N-methylated lumazines, the enzyme can catalyze hydroxylation at different positions. Methylation at the C6 position of the pyrazine moiety has been found to enhance the rate of enzymatic attack at the C2 position in the pyrimidine ring. nih.gov Conversely, oxidation at the C7 position is strongly favored in structures that possess a double bond between C6 and C7. nih.gov The oxidation of 8-methyllumazine to its 7-hydroxy derivative is proposed to occur through the dehydrogenation of a covalently hydrated intermediate at the C7 position. nih.gov The electrochemical oxidation of lumazine itself is an irreversible, pH-dependent process that results in the formation of a hydroxy-derivative. researchgate.net

Multi-step Synthetic Sequences for Complex this compound Analogs

The construction of complex pteridinedione analogs often requires multi-step synthetic sequences that build the heterocyclic core from simpler precursors. A representative synthesis begins with a substituted pyrimidine, such as 6-chloro-3-methyluracil. acs.orgnih.gov

A typical sequence is as follows:

N-Alkylation: The pyrimidine is first N-alkylated at the N1 position using an alkylating agent like isobutyl iodide. acs.orgnih.gov

Nitration: The pyrimidine ring is subsequently nitrated at the C5 position. acs.orgnih.gov

Nucleophilic Substitution and Cyclization: The C4-chloro group of the resulting 5-nitropyrimidine (B80762) is displaced by an amino acid ester (e.g., a protected naphthylalanine). The nitro group is then reduced, which triggers a spontaneous cyclization to form a pteridine-2,4,6-trione. acs.orgnih.gov

Aromatization: The intermediate lactam is aromatized using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgnih.gov

Activation: The C6-oxo group of the trione (B1666649) is converted to a highly reactive triflate leaving group using triflic anhydride. acs.orgnih.gov

Final Functionalization: This activated intermediate can then undergo various functionalization reactions, such as the Sonogashira coupling described previously, to install the desired side chain at the C6 position, yielding the final complex analog. acs.orgnih.gov

This strategic sequence allows for the systematic and controlled assembly of highly substituted pteridinedione derivatives.

Sustainable and Green Chemical Synthesis Approaches for Pteridinediones

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign synthetic routes for pteridines. ijsetpub.com These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. researchgate.net

Key green strategies applicable to pteridinedione synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with safer alternatives like water or ethanol (B145695) is a primary goal. mdpi.com Catalyst-free cycloaddition reactions mediated by water have been successfully demonstrated for the synthesis of other nitrogen-containing heterocycles, suggesting potential applicability in pteridine synthesis. beilstein-journals.org

Catalyst-Free and Metal-Free Reactions: Developing reactions that proceed without expensive or toxic metal catalysts is highly desirable. researchgate.net The use of organoautocatalysis, where a product of the reaction itself acts as the catalyst, represents an innovative approach to avoid external catalysts entirely. idw-online.de

Atom Economy and Step Reduction: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. synthiaonline.com Computational tools for retrosynthesis, such as SYNTHIA®, have been used to devise shorter, more atom-economical pathways for pteridine derivatives like 6-formylpterin, significantly reducing step counts and material costs. synthiaonline.com

Biocatalysis: Employing enzymes, such as xanthine oxidase for selective oxidations, leverages nature's catalysts which operate under mild, aqueous conditions. nih.govijsetpub.com This can replace harsh chemical oxidants and improve the sustainability of derivatization steps.

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient and environmentally responsible.

Electrophilic Reactivity of the Pteridinedione Ring System

The pteridinedione ring system, while generally electron-deficient, can undergo electrophilic substitution reactions under specific conditions. The introduction of activating groups or the use of potent electrophiles can facilitate these transformations. For instance, electrophilic substitution on pyridine (B92270) rings is often more effective after N-oxidation, which enhances the ring's susceptibility to attack at the 2- and 4-positions. wikipedia.org

Nucleophilic Reactivity of the Pteridinedione Ring System

The electron-deficient nature of the pteridine nucleus makes it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemistry, allowing for the introduction of a wide array of functional groups.

Nucleophilic substitution reactions readily occur, particularly at positions C-6 and C-7 of the pyrazine ring, especially when a good leaving group is present. For example, 6-trifluoromethanesulfonyloxypteridine derivatives react selectively with various heteroatom nucleophiles under mild conditions. clockss.org The reactivity of chloro-substituted pteridines also enables functionalization at positions 4 and 6 through nucleophilic aromatic substitution (SNAr). The SNAr mechanism is favored by the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com

The fused pteridine nucleus can also form adducts with nucleophiles like water and amines, primarily at the C-4 and C-7 positions. orientjchem.org The reaction of 1,3-dimethyl-6-trifluoromethanesulfonyloxylumazine with sodium enolates of 1,3-dicarbonyl compounds leads to nucleophilic substitution at the 6-position.

Oxidation Reactions of Pteridinedione Derivatives

Pteridinedione derivatives can undergo oxidation at various positions, leading to a range of oxidized products. Common oxidizing agents include potassium permanganate (B83412) and hydrogen peroxide. For example, 6,7-dimethylpteridine-2,4(1H,3H)-dione can be oxidized to form different derivatives. The oxidation of 4(3H)-pteridinone with xanthine oxidase can occur at C-2 to yield lumazine (2,4(1H,3H)-pteridinedione). researchgate.net

N-Oxide Formation Mechanisms

The nitrogen atoms within the pteridine ring system can be oxidized to form N-oxides. This transformation is significant as it can alter the electronic properties and subsequent reactivity of the molecule. google.com The formation of N-oxides can be achieved using various oxidizing agents, and the specific nitrogen atom that gets oxidized can depend on the substituents present on the pteridine ring. google.com For instance, the oxidation of pyridine with peroxybenzoic acid yields pyridine-N-oxide. wikipedia.org While the formation of N-oxides and their subsequent reduction back to the tertiary amine can be unpredictable in biological systems, it represents a key metabolic pathway. google.com

Reduction Reactions of Pteridinedione Compounds

The carbonyl groups and the pyrazine ring of pteridinedione compounds can be reduced using various reducing agents. Sodium borohydride (B1222165) or lithium aluminum hydride can reduce the carbonyl groups to hydroxyl groups. Catalytic hydrogenation, for instance with Pd/C, is also a common method for the reduction of pteridinedione derivatives. nih.gov These reduction reactions are crucial for the synthesis of partially or fully saturated pteridine systems, such as dihydro- and tetrahydropteridines, which are often the biologically active forms.

Photochemical Transformations of Pteridinedione Molecules

Pteridinedione derivatives exhibit interesting photochemical properties and can undergo various transformations upon exposure to light. The specific outcome of a photochemical reaction is highly dependent on the wavelength of light used, the solvent, and the presence of other reactants. nih.govbeilstein-journals.org The absorption of light promotes the molecule to an excited state, which can then undergo reactions not accessible in the ground state. rsc.org For example, photochemical reactions can lead to additions, rearrangements, or fragmentations. The local environment, such as the "cage" formed by neighboring molecules in a crystal, can significantly influence the reaction dynamics and product distribution. mit.edu

Coordination Chemistry and Metal-Ligand Interactions of Pteridinedione Derivatives

The nitrogen and oxygen atoms in the this compound scaffold can act as donor atoms, allowing it to coordinate with metal ions to form metal complexes. researchgate.netlibretexts.orglibretexts.org The pteridinedione can act as a ligand, binding to a central metal atom or ion through coordinate covalent bonds. libretexts.orglibretexts.org The resulting coordination compounds can exhibit diverse geometries, such as tetrahedral, square planar, or octahedral, depending on the metal and the other ligands present. libretexts.org The formation of these metal complexes can significantly alter the electronic and steric properties of the pteridinedione ligand and can be utilized in the development of new materials and catalysts. researchgate.netrsc.org For example, ruthenium(II) complexes with a fused phenanthroline-pteridinedione ligand have been synthesized and studied. acs.org

Theoretical and Computational Investigations of 1 Methyl 2,4 1h,3h Pteridinedione

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of pteridinedione derivatives. researchgate.netnih.gov These methods offer a good balance between computational cost and accuracy for small organic molecules. nih.gov

Calculations are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G**. nih.gov Such calculations can determine key electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that influences the molecule's reactivity and electronic transitions. researchgate.net For instance, in related pteridinedione-functionalized oligothiophenes, increasing the conjugation length leads to a significant narrowing of the HOMO/LUMO gap, which is a desirable property for optoelectronic materials. researchgate.net

Time-dependent DFT (TDDFT) is another powerful tool used to study the excited-state properties and spectroscopic features of pteridines. herts.ac.uk These calculations can predict absorption and emission spectra, providing insights into the fluorescence properties of these compounds.

Table 1: Calculated Electronic Properties of Pteridinedione Derivatives

PropertyMethodValueReference
HOMO-LUMO GapDFTVaries with substitution researchgate.net
Excitation/Emission MaximaTDDFTe.g., ~291 nm / ~474 nm

Note: Specific values for 1-Methyl-2,4(1H,3H)-pteridinedione require targeted calculations, but the trends and methods are well-established for the pteridine (B1203161) class.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful lens to examine the dynamic behavior and conformational landscape of molecules like this compound in various environments. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms, generating trajectories that reveal how the molecule moves and changes shape over time. nih.gov

A crucial component of accurate MD simulations is the force field, which defines the potential energy of the system. biorxiv.orgnih.gov Force fields like CHARMM and AMBER are commonly used for biomolecular simulations and can be adapted for small molecules. mdpi.comnih.gov Parameterization often involves fitting to high-level quantum mechanical calculations to ensure accuracy. nih.govfrontiersin.org For instance, the RESP (Restrained Electrostatic Potential) method can be used to derive atomic partial charges from DFT calculations, which are essential for describing intermolecular interactions. nih.gov

Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule, can be performed using both computational and experimental methods like NMR spectroscopy. libretexts.orgum.esrsc.org For cyclic systems like this compound, computational methods can predict the relative energies of different conformers, such as chair and boat forms, and the barriers to their interconversion. libretexts.org

Table 2: Key Aspects of Molecular Dynamics and Conformational Analysis

AspectDescriptionRelevance to this compound
Force Field A set of parameters describing the potential energy of a system of atoms.Essential for accurate MD simulations of the molecule's dynamics.
Conformational Search A computational method to identify low-energy conformations of a molecule.Can reveal the preferred three-dimensional structure of the molecule.
Solvent Effects The influence of the surrounding solvent on the molecule's conformation and properties.MD simulations can explicitly model solvent molecules to study these effects.

Computational Studies on Reaction Pathways and Mechanisms

Transition state theory is a cornerstone of these studies. Calculations can determine the structure and energy of the transition state, which corresponds to the highest point on the minimum energy path between reactants and products. e3s-conferences.orgrsc.org The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. smu.edu

Various computational methods can be employed, from DFT to more computationally intensive ab initio methods. e3s-conferences.org The choice of method depends on the desired accuracy and the size of the system. For complex reactions, it is often necessary to explore multiple possible pathways to determine the most favorable one. smu.edu For example, in the synthesis of related heterocyclic compounds, computational studies have been used to elucidate the mechanism of cyclization reactions and to optimize reaction conditions. e3s-conferences.org

Tautomerism and Isomeric Equilibria in this compound Systems

Tautomerism, the interconversion of constitutional isomers through the migration of a proton, is a key consideration for pteridine derivatives. wikipedia.orglibretexts.org The parent compound, lumazine (B192210), can exist in several tautomeric forms, with the lactam configuration being the most stable. researchgate.net

Quantum chemical calculations are particularly well-suited for studying tautomeric equilibria. academie-sciences.fr By calculating the relative energies of the different tautomers, it is possible to predict their relative populations at equilibrium. These calculations can also provide insights into the factors that influence the position of the equilibrium, such as the nature of substituents and the polarity of the solvent. academie-sciences.fr

For this compound, the methylation at the N1 position will influence the possible tautomeric forms compared to the parent lumazine. Computational studies can precisely quantify the energetic differences between the possible tautomers, such as the keto and enol forms, and determine the most stable isomer under different conditions. academie-sciences.fr NMR spectroscopy is a powerful experimental technique that can be used in conjunction with computational methods to study tautomeric equilibria in solution. nih.govnih.gov

Table 3: Common Tautomeric Forms in Pteridine Systems

Tautomeric FormDescription
Lactam Contains a -C(=O)-NH- group. Generally the most stable form for lumazines. researchgate.net
Lactim Contains a -C(OH)=N- group. Generally less stable than the lactam form.
Keto-Enol Interconversion between a ketone and an enol. Relevant to the carbonyl groups in the pteridinedione ring. libretexts.org

Spectroscopic Characterization and Advanced Analytical Methodologies for 1 Methyl 2,4 1h,3h Pteridinedione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy provides information on the different types of hydrogen atoms in a molecule and their immediate chemical environment. Based on the structure of 1-Methyl-2,4(1H,3H)-pteridinedione, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the different protons present.

The key protons are the methyl group protons, the two protons on the pyrazine (B50134) ring, and the proton on the N3 nitrogen. The N-methyl group would appear as a sharp singlet, typically in the range of 3.3-3.8 ppm. The two aromatic protons on the pteridine (B1203161) ring at positions 6 and 7 would likely appear as doublets due to coupling with each other, in the downfield region of the spectrum (typically 7.0-9.0 ppm), characteristic of protons on electron-deficient aromatic systems. The N-H proton would also give rise to a signal, the chemical shift of which can be highly variable depending on the solvent and concentration.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
N1-CH₃~3.5Singlet
H-6~8.0-8.5Doublet
H-7~8.0-8.5Doublet
N3-HVariableSinglet (broad)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, with its seven carbon atoms, the ¹³C NMR spectrum is expected to show seven distinct signals, reflecting the unique electronic environment of each carbon atom.

The carbon of the N-methyl group would appear at the most upfield position, typically in the range of 25-35 ppm. The carbonyl carbons at positions 2 and 4 would be significantly downfield, in the region of 150-170 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The four carbons of the pteridine ring system (C4a, C6, C7, and C8a) would have chemical shifts in the aromatic region, with their exact positions influenced by the nitrogen atoms within the rings.

Carbon AssignmentPredicted Chemical Shift (ppm)
N1-CH₃~30
C2~151
C4~160
C4a~148
C6~145
C7~125
C8a~150

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing connectivity within a molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals of the H-6 and H-7 protons would be expected, confirming their adjacent positions on the pyrazine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this compound would include:

A correlation between the N1-methyl protons and the C2 and C8a carbons.

Correlations between the H-6 proton and the C4a, C7, and C8a carbons.

Correlations between the H-7 proton and the C4a, C6, and C8a carbons.

A correlation between the N3-H proton and the C2 and C4 carbons.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular weight of this compound is 178.15 g/mol . psu.edu In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value of 178.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) in Pteridinedione Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is highly suitable for the analysis of pteridinedione derivatives. In research involving related pteridine diones, LC-MS with electrospray ionization (ESI) has been successfully employed. ujaen.esujaen.es For this compound, LC-MS would be used to confirm its molecular weight, with the protonated molecule [M+H]⁺ being detected at m/z 179.

Tandem mass spectrometry (LC-MS/MS) would provide further structural information by inducing fragmentation of the parent ion (m/z 179) and analyzing the resulting daughter ions. This fragmentation pattern is a unique fingerprint of the molecule and can be used for its definitive identification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) in Pteridinedione Analysis

Gas chromatography-mass spectrometry (GC-MS) is another hybrid technique that pairs gas chromatography for separation with mass spectrometry for detection. The suitability of GC-MS for analyzing this compound would depend on its volatility and thermal stability. While some pteridine derivatives can be analyzed by GC-MS, often derivatization is required to increase their volatility. If the compound is sufficiently volatile and stable, GC-MS would provide a clear mass spectrum, showing the molecular ion peak and characteristic fragmentation patterns that would aid in its identification. The fragmentation would likely involve the loss of small neutral molecules such as CO and HCN, as is common for heterocyclic compounds.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of this compound. The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its molecular bonds.

Table 1: Characteristic IR Absorption Frequencies for Pteridinedione Structures

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H (at N-3) Stretching ~3450
C-H (methyl & ring) Stretching 2800-3000
C=O (amide at C-4) Stretching ~1740
C=O (amide at C-2) Stretching ~1640
C-H Bending/Deformation 1365-1470
C-O Stretching 1060-1150

Note: Data are based on analogous pteridinedione structures and general IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated system of this compound. The pteridine core is a chromophore that absorbs light in the UV-Vis range, leading to characteristic absorption bands.

The position and intensity of these bands are sensitive to the solvent environment and substitutions on the pteridine ring. Studies on related 3-substituted 2,4(1H,3H)-pteridinediones show that the solvent polarity can influence the tautomeric form of the molecule, resulting in significant spectral shifts. seikei.ac.jp For instance, a model compound, 1,3-dimethyl-2,4(1H,3H)-pteridinedione, which is structurally similar to the title compound, exhibits an absorption band around 320 nm in acetonitrile. seikei.ac.jp In ethanol (B145695), pteridinedione derivatives show absorption bands at different wavelengths, such as 273 nm and 371 nm. seikei.ac.jp These absorptions are attributed to π→π* and n→π* electronic transitions within the heterocyclic ring system.

Table 2: UV-Vis Absorption Maxima for Pteridinedione Derivatives in Different Solvents

Compound/Derivative Class Solvent Absorption Maxima (λmax, nm)
1,3-Dimethyl-2,4(1H,3H)-pteridinedione Acetonitrile (MeCN) ~320
3-(Aryl)substituted 2,4(1H,3H)-pteridinedione Acetonitrile (MeCN) 320 and 390

Note: Data compiled from studies on closely related pteridinedione derivatives. seikei.ac.jp

Fluorescence Spectroscopy for Detection and Quantum Yield Studies

Fluorescence spectroscopy is a highly sensitive technique used for the detection of this compound and related compounds, often at trace levels. The inherent fluorescence of the pteridine core makes it suitable for such analyses without the need for derivatization, although derivatized pteridinediones are also used as fluorescent probes.

Pteridinedione derivatives typically exhibit distinct excitation and emission spectra. For example, in acetonitrile, 3-substituted 2,4(1H,3H)-pteridinediones can show two emission bands around 380 nm and 460 nm. seikei.ac.jp The fluorescence properties of these compounds are highly dependent on the solvent and the substitution pattern. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for quantitative studies and for applications such as biomarker detection. The fluorescence properties of pteridine derivatives, such as 6,7-dimethyl-2,4(1H,3H)-pteridinedione, have been utilized for the authentication of natural products like Manuka honey. researchgate.netacs.orgresearchgate.net

Table 3: Fluorescence Characteristics of Pteridinedione Derivatives

Compound/Derivative Class Solvent Excitation Maxima (λex, nm) Emission Maxima (λem, nm)
3-Substituted 2,4(1H,3H)-pteridinediones Acetonitrile (MeCN) 320 ~380 and ~460
3-Substituted 2,4(1H,3H)-pteridinediones Ethanol (EtOH) 320 ~470

Note: Data compiled from studies on various pteridinedione derivatives. clockss.orgseikei.ac.jp

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) analysis of single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

The crystal structures of several related pteridinedione derivatives, including 3,6,7-trimethyl-2,4(1H,3H)-pteridinedione and 6,7-dimethyl-2,4(1H,3H)-pteridinedione, have been successfully elucidated using single-crystal XRD. acs.orgresearchgate.net These studies reveal a quasi-planar geometry for the conjugated pteridine system and provide details on molecular packing in the crystal lattice. researchgate.net Such information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Advanced Hyphenated Analytical Techniques

To analyze this compound in complex mixtures, advanced hyphenated techniques are employed. These methods couple the separation power of chromatography or electrophoresis with the detection capabilities of spectroscopy. chemijournal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful and widely used techniques for the analysis of pteridinediones. longdom.orgajrconline.org LC separates the compound from other components in the matrix, and MS provides highly sensitive and selective detection based on its mass-to-charge ratio. High-resolution mass spectrometry (HRMS) variants, such as LC-QTOF-HRMS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), have been instrumental in identifying novel pteridine derivatives in natural products. researchgate.netacs.org Tandem mass spectrometry (LC-MS/MS) further enhances specificity by monitoring characteristic fragmentation patterns of the parent ion, which is crucial for quantitative analysis in complex samples like honey. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for volatile and thermally stable derivatives of this compound. The compound might require derivatization to increase its volatility before analysis. GC provides excellent separation efficiency, while MS offers definitive identification. longdom.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples HPLC separation with NMR spectroscopy. ajrconline.org It allows for the full structural elucidation of unknown compounds or impurities in a mixture without the need for prior isolation, providing rich structural information online. researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS combines the high separation efficiency of capillary electrophoresis for charged analytes with the sensitivity of mass spectrometry. longdom.org This technique is particularly useful for analyzing small sample volumes and can be applied to pteridinedione analysis, especially in biological fluids.

Sample Preparation Strategies for Pteridinedione Analysis in Complex Matrices

Effective sample preparation is critical for accurate and reliable analysis of this compound, particularly when it is present at low concentrations in complex matrices like biological fluids or food products. The primary goal is to remove interfering substances that can cause matrix effects in techniques like LC-MS. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a common cleanup technique used to isolate pteridinediones from complex samples. It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent, leaving interferences behind.

Liquid-Liquid Extraction (LLE): LLE partitions the analyte between two immiscible liquid phases to separate it from matrix components based on its solubility.

Chromatographic Isolation: For structural elucidation or the preparation of standards, semi-preparative High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are employed to isolate pure pteridinedione derivatives from crude extracts. researchgate.netacs.orgresearchgate.net

Dilution: In cases where the analyte concentration is sufficiently high, a simple "dilute-and-shoot" approach can be used to minimize matrix effects by reducing the concentration of interfering compounds. chromatographyonline.com

Online Extraction Coupled to Liquid Chromatography (OLE-LC): This modern approach integrates the extraction of a solid sample directly with its HPLC analysis. nih.gov It minimizes sample handling and the use of solvents, eliminating traditional steps like grinding, filtration, and concentration, thereby offering a greener and more efficient analytical workflow. nih.gov

Derivatives and Analogs of 1 Methyl 2,4 1h,3h Pteridinedione

Strategies for Diversification of the Pteridinedione Scaffold

Diversification of the pteridinedione core is achieved through a variety of synthetic strategies aimed at modifying the heterocyclic system at several key positions, primarily the N3, C6, and C7 atoms. These modifications allow for the systematic exploration of the chemical space around the scaffold to develop new functionalities.

Key strategies include:

Alkylation and Acylation: The nitrogen atoms of the pyrimidine (B1678525) ring, particularly at the N3 position, are common sites for modification. Alkylation can be performed using various alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base. seikei.ac.jp This allows for the introduction of different alkyl or arylmethyl groups, altering the molecule's lipophilicity and steric profile. Similarly, acylation reactions can introduce other functional moieties.

Nucleophilic Substitution: Introducing a leaving group, such as a halogen, onto the pteridine (B1203161) ring enables subsequent nucleophilic displacement reactions. For instance, 7-chloro-1,3-dimethyllumazine-6-amine can react with various nucleophiles to create new 6,7-disubstituted derivatives. researchgate.net Another advanced method involves converting a trione (B1666649) intermediate into a triflate, which can then be used in cross-coupling reactions. nih.gov

Condensation and Cyclization Reactions: A powerful strategy for significant structural modification involves building new rings onto the existing pteridinedione framework. This can be achieved by reacting substituted pteridines with bifunctional reagents. A notable example is the dehydration of 1-methyl-6-phenacyl-pteridine-2,4,7(1H,3H,8H)-triones to form novel 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones, creating a fused heterocyclic system. zsmu.edu.uaresearchgate.net

Scaffold Hopping: In a broader design context, medicinal chemists may employ a "scaffold-hopping" strategy. This involves replacing the pteridinone core with a structurally different moiety that preserves the key interactions with a biological target. researchgate.net Conversely, the pteridinone scaffold itself can be used to replace other heterocyclic cores in known bioactive molecules to explore new intellectual property and potentially improved properties. researchgate.net

Synthesis and Characterization of Novel Substituted 1-Methyl-2,4(1H,3H)-pteridinedione Analogs

The synthesis of novel analogs is a cornerstone of pteridine chemistry, with detailed characterization confirming the structures of the new entities. A prominent example is the synthesis of 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones.

The synthesis begins with the corresponding 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-triones. These precursors undergo an effective dehydration reaction to yield the fused furo[3,2-g]pteridine system. zsmu.edu.ua Further diversification can be achieved through subsequent reactions, such as the alkylation of the N3-position of the pteridine ring. zsmu.edu.uaresearchgate.net

The structures of these newly synthesized compounds are rigorously confirmed using modern analytical techniques. Infrared (IR) spectroscopy identifies characteristic vibrations of functional groups, while Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides detailed information about the chemical environment of each atom. Mass spectrometry (MS) confirms the molecular weight of the compounds. zsmu.edu.uaresearchgate.net

Below is a table detailing the characterization of several synthesized 1-methyl-7-aryl-furo[3,2-g]pteridine-2,4(1H,3H)-dione analogs.

CompoundAryl SubstituentYield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm)LC-MS (m/z)
2f3,4-difluorophenyl78>30011.83 (s, 1H, 3-NH), 8.18–7.96 (m, 2H, Ar), 7.49 (s, 1H, H-6), 7.33–7.08 (m, 2H, Ar), 3.58 (s, 3H, 1-N-CH₃)330 [M+H]⁺
2g4-isopropylphenyl82>30011.88 (s, 1H, 3-NH), 7.91 (d, 2H, Ar), 7.62 (s, 1H, H-6), 7.38 (d, 2H, Ar), 3.58 (s, 3H, 1-N-CH₃), 3.07–2.88 (m, 1H, CH), 1.30 (d, 6H, CH(CH₃)₂)336 [M+H]⁺
2h4-bromophenyl83>30011.44 (s, 1H, 3-NH), 7.98 (d, 2H, Ar), 7.84 (s, 1H, H-6), 7.71 (d, 2H, Ar), 3.59 (s, 3H, 1-N-CH₃)373 [M+H]⁺

Data sourced from Molecules, 2020. zsmu.edu.ua

Rational Design Principles for Pteridinedione Derivatives

Rational design is a strategy used to create new molecules with a specific function based on the understanding of how a molecule's structure affects its behavior and interactions. wikipedia.org For pteridinedione derivatives, this approach is heavily influenced by the desired biological or photophysical outcome.

Key principles guiding the design of these derivatives include:

Target-Oriented Design: Many pteridinedione analogs are designed as inhibitors of specific enzymes or protein transporters that are implicated in disease. globalresearchonline.net For example, novel substituted pteridinones have been designed as inhibitors of monocarboxylate transporter 1 (MCT1), a protein that is highly expressed in certain cancer cells and is crucial for their metabolism. nih.govresearchgate.net The design process involves creating molecules that fit into the active site of the target protein to block its function.

Structure-Activity Relationship (SAR) Studies: This is a fundamental principle where systematic modifications are made to a lead compound, and the resulting analogs are tested for activity. For instance, in the development of MCT1 inhibitors, different substituents were introduced at various positions on the pteridine scaffold, and the compounds were tested to determine which modifications led to the most potent inhibition of lactate (B86563) transport. globalresearchonline.netnih.gov

Computational and Molecular Modeling: Computer-aided design plays a significant role in modern drug discovery. For pteridine-like scaffolds, quantum chemical calculations can predict how structural modifications will influence key properties such as absorption and emission wavelengths, or the efficiency of intersystem crossing versus fluorescence. researchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to have the desired characteristics, saving time and resources.

Bioisosteric Replacement: This principle involves substituting one part of a molecule with a chemically different group that has a similar size, shape, and electronic configuration. This can be used to improve a compound's properties, such as metabolic stability or target affinity, while retaining the core biological activity. The pteridinone scaffold itself can be considered a bioisostere for other heterocyclic systems in various therapeutic areas.

By applying these principles, scientists can move beyond random screening and intelligently design novel this compound derivatives for specific applications, from targeted cancer therapies to advanced fluorescent materials. globalresearchonline.netresearchgate.net

Applications of Pteridinedione Scaffolds in Chemical Biology Research

Investigation of Pteridine (B1203161) Involvement in Biochemical Pathways

1-Methyl-2,4(1H,3H)-pteridinedione as Chemical Probes and Tools

The inherent fluorescence of many pteridine compounds makes them attractive scaffolds for the development of chemical probes.

Molecular Interactions and Binding Studies

The pteridinedione scaffold, a core component of this compound, is a subject of interest in chemical biology due to its structural similarity to naturally occurring pteridines and flavins, which are crucial cofactors in numerous enzymatic reactions. Research into the molecular interactions of pteridinedione derivatives often involves computational modeling and biophysical techniques to understand their binding affinity and selectivity for various protein targets.

Fragment-based drug design and virtual screening are common strategies to identify pteridinedione-based compounds that can act as inhibitors for specific enzymes. For instance, studies on pteridine reductase 1 (PTR1), a potential drug target in parasites like Trypanosoma brucei, have utilized virtual screening to identify fragment hits. Subsequent crystallographic analysis of these fragments bound to the enzyme reveals detailed molecular interactions. These studies highlight several key binding modes:

Hydrogen Bonding: The nitrogen atoms and carbonyl groups of the pteridinedione ring are capable of forming hydrogen bonds with amino acid residues (such as Serine) and the phosphate (B84403) groups of cofactors like NADP⁺ within the active site of an enzyme.

Water-Mediated Interactions: Structural water molecules often play a crucial role in mediating the interaction between the pteridinedione ligand and the protein, forming a bridge that stabilizes the complex.

Hydrophobic and π-Stacking Interactions: The aromatic nature of the pteridine ring system allows for favorable edge-to-face or sandwich-like π-stacking interactions with aromatic amino acid residues like Tryptophan and Phenylalanine in the enzyme's binding pocket.

These detailed binding studies provide a foundational understanding of the structure-activity relationship (SAR), guiding the chemical modification of the pteridinedione scaffold to enhance potency and selectivity for a desired biological target.

Pteridinedione in Coordination Chemistry and Materials Science Applications

The nitrogen-rich, heterocyclic structure of this compound makes it an intriguing ligand for the synthesis of metal complexes. Its potential applications in materials science stem from the unique electronic and photophysical properties that can arise from the interaction between the pteridinedione ligand and a metal center.

Synthesis of Metal Complexes with Pteridinedione Ligands

While specific reports on the synthesis of metal complexes using this compound as the primary ligand are not abundant, the general methodology for creating such complexes is well-established in coordination chemistry. The synthesis typically involves the reaction of a metal salt (e.g., chlorides or nitrates of transition metals like Ruthenium, Iron, Cobalt, or Zinc) with the pteridinedione ligand in a suitable solvent.

The pteridinedione ligand can coordinate to the metal center in a bidentate fashion, utilizing two of its nitrogen atoms. The synthesis of related heterocyclic metal complexes, such as those involving pyrimidine (B1678525) or Schiff base ligands, often follows these general steps:

Dissolving the ligand and the metal salt in an appropriate solvent, such as ethanol (B145695) or acetonitrile.

Mixing the solutions, often with heating under reflux, to facilitate the complexation reaction.

Cooling the solution to allow the metal complex to precipitate.

Isolating the product by filtration, followed by washing and drying.

Characterization of the resulting complexes is performed using techniques like FT-IR, NMR spectroscopy, elemental analysis, and X-ray crystallography to confirm the structure and coordination mode.

Photophysical Investigations of Pteridinedione Metal Complexes

The photophysical properties of metal complexes are of great interest for applications in sensing, imaging, and light-emitting devices. Investigations typically involve UV-Visible absorption and fluorescence spectroscopy. For a hypothetical pteridinedione metal complex, researchers would study:

Absorption Spectra: To identify the electronic transitions within the complex. These can include π–π* transitions localized on the ligand and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

Emission Spectra: To determine the fluorescence or phosphorescence properties of the complex upon excitation. Key parameters such as the emission wavelength, quantum yield, and excited-state lifetime are measured.

For example, studies on Ruthenium(II) polypyridyl complexes featuring flavin-inspired ligands (structurally similar to pteridinediones) show characteristic MLCT absorption bands in the visible region. db-thueringen.de The emission properties are sensitive to the ligand structure and the solvent environment. Time-resolved emission and absorption spectroscopy can provide further insights into the nature of the excited states and their decay pathways. db-thueringen.de

Electrochemical Investigations of Pteridinedione Metal Complexes

Electrochemistry, particularly cyclic voltammetry (CV), is a powerful tool to probe the redox properties of metal complexes. This technique provides information on the oxidation and reduction potentials, which is crucial for applications in catalysis, sensors, and energy storage.

In a study of a pteridinedione metal complex, CV would be used to identify:

Metal-Centered Redox Processes: Such as the oxidation of the metal ion (e.g., Ru(II) to Ru(III)).

Ligand-Centered Redox Processes: The pteridinedione ligand itself can undergo reduction or oxidation. Its electron-accepting character, similar to alloxazine, suggests it could store multiple electrons. db-thueringen.de

Research on related Ruthenium complexes with π-extended alloxazine-based ligands has shown multiple, successive reduction processes located on the ligand, confirming its capacity for multi-electron storage. db-thueringen.de Density Functional Theory (DFT) calculations are often used in conjunction with experimental data to predict redox potentials and identify the orbitals involved in the electron transfer processes. db-thueringen.de

Property Technique Information Obtained Relevance
Electronic Transitions UV-Visible SpectroscopyAbsorption maxima (λmax), nature of transitions (π–π*, MLCT)Understanding light-harvesting capabilities
Luminescence Fluorescence SpectroscopyEmission maxima (λem), quantum yield, lifetimeApplications in sensing, imaging, OLEDs
Redox Potentials Cyclic Voltammetry (CV)Oxidation and reduction potentials (E½)Assessing electron transfer properties for catalysis and energy storage

This is an interactive data table based on common investigation methods for such compounds.

Research in Photovoltaic Cells and Dye-Sensitized Solar Cells

The development of efficient dye-sensitized solar cells (DSSCs) relies on molecularly engineered dyes (sensitizers) that can strongly absorb sunlight and efficiently inject electrons into a semiconductor material like TiO₂. The donor-π-bridge-acceptor (D-π-A) structural motif is a common design for organic sensitizers.

A pteridinedione derivative could potentially be incorporated into such a D-π-A structure, acting as an electron-accepting or π-bridge component. While pteridinedione-specific dyes are not yet prominent, research on other organic dyes provides a blueprint. Key characteristics for a good sensitizer (B1316253) include:

High molar extinction coefficient for broad and intense light absorption.

Appropriate energy levels (HOMO/LUMO) for efficient electron injection and dye regeneration.

Good stability under operating conditions.

Application in Biosensor Development Research

The unique electrochemical and photophysical properties of pteridinedione and its metal complexes make them potential candidates for the development of biosensors.

Electrochemical Sensors: An electrode modified with a pteridinedione-based complex could be used to detect specific analytes. The binding of an analyte could trigger a measurable change in the redox signal (e.g., a shift in potential or a change in current) of the complex.

Fluorescence Sensors: A fluorescent pteridinedione derivative or its metal complex could be designed to "turn on" or "turn off" its fluorescence in the presence of a target molecule (e.g., a metal ion, an anion, or a biomolecule). This change in emission provides a sensitive detection mechanism.

The design of such sensors requires the pteridinedione scaffold to be functionalized with specific recognition units that can selectively bind to the target analyte.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.